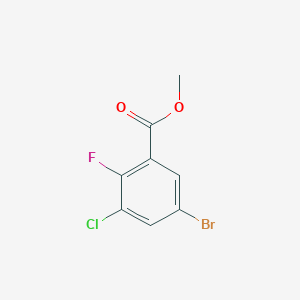

Methyl 5-bromo-3-chloro-2-fluorobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-bromo-3-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRAUGRZTYEPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Halogenated Benzoic Acid Methyl Esters: Focus on 5-Bromo-3-chloro-2-fluorobenzoic acid methyl ester

This technical guide provides a comprehensive overview of the chemical data, synthesis, and applications of 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Due to the potential for ambiguity in IUPAC naming, this guide will also address closely related isomers to provide a broader context for synthetic and analytical endeavors.

Chemical Identity and Isomerism

The precise chemical identity corresponding to the name "5-bromo-3-chloro-2-fluorobenzoic acid methyl ester" requires careful consideration of IUPAC nomenclature. The substitution pattern on the benzene ring is numbered starting from the carbon bearing the methyl ester group as position 1. Therefore, the requested name implies the following structure:

Caption: Structure of 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester.

A closely related and commercially available isomer is Methyl 3-bromo-2-chloro-5-fluorobenzoate with the CAS Number 1805582-40-4 .[1] The parent carboxylic acid of another isomer, 3-Bromo-5-chloro-2-fluorobenzoic acid (CAS Number: 1269232-93-0 ), is also documented and serves as a key synthetic precursor.[2][3][4][5] Given the specifics of the user's request, this guide will focus on the initially named compound, while drawing comparative data from its isomers where necessary.

Table 1: Core Chemical Data

| Identifier | 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| InChI Key | (Predicted) Information not readily available |

| CAS Number | Not assigned |

Safety and Handling

As a halogenated aromatic compound, 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Based on data for the isomeric Methyl 3-bromo-2-chloro-5-fluorobenzoate (CAS 1805582-40-4), the following GHS hazard information should be considered:[6]

-

Hazard Statements : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

-

Physicochemical Properties

Detailed experimental data for the specific title compound is not widely available. However, properties can be predicted based on its structure and comparison with related compounds.

Table 2: Physicochemical Properties

| Property | Value | Source/Rationale |

| Appearance | White to off-white solid or oil | Typical for similar halogenated benzoic acid esters. |

| Melting Point | Not available | Expected to be a low-melting solid. |

| Boiling Point | >300 °C (Predicted) | The parent acid of an isomer (3-Bromo-5-chloro-2-fluorobenzoic acid) has a boiling point of 321.5 °C. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | General solubility for non-polar to moderately polar organic compounds. |

Synthesis and Reaction Pathways

The most direct and common method for the synthesis of 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester is the esterification of its corresponding carboxylic acid precursor, 5-bromo-3-chloro-2-fluorobenzoic acid.

Caption: Synthetic workflow for the preparation of the target methyl ester.

Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the synthesis of methyl esters from carboxylic acids and is expected to be effective for the target compound.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-bromo-3-chloro-2-fluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reaction : Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

An alternative method involves the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.[7]

Spectroscopic and Analytical Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons : Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. Each signal would likely appear as a doublet or a more complex multiplet due to coupling with the fluorine atom and with each other.

-

Methyl Protons : A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon : A signal for the ester carbonyl carbon is expected around δ 160-170 ppm.

-

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms. The carbons attached to fluorine will show C-F coupling.

-

Methyl Carbon : A signal for the methyl carbon of the ester will appear around δ 52 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch : A strong absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-O Stretch : A strong band for the C-O single bond of the ester is expected in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches : Bands corresponding to the aromatic ring will be present.

MS (Mass Spectrometry)

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine and one chlorine atom.

Applications in Research and Development

Halogenated benzoic acids and their esters are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms provides several advantages:

-

Modulation of Physicochemical Properties : Halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule.

-

Synthetic Handles : The bromine atom, in particular, can be readily converted to other functional groups through reactions such as Suzuki, Heck, or Sonogashira coupling, allowing for the construction of more complex molecules.

-

Bioisosteric Replacements : Fluorine and chlorine are often used as bioisosteres for hydrogen or other functional groups to improve the pharmacological profile of a drug candidate.

Given these properties, 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester is a promising starting material for the synthesis of novel compounds with potential biological activity. Its utility as an intermediate is highlighted by the use of its parent acid, 3-Bromo-5-chloro-2-fluorobenzoic acid, in the synthesis of RAF inhibitors for cancer therapy.[8]

References

-

Methyl 3-bromo-2-chloro-5-fluorobenzoate | 1805582-40-4. Sigma-Aldrich.

-

methyl 5-bromo-3-chloro-2-fluoro-4-methylbenzoate CAS#:. ChemicalBook.

-

methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook.

-

Methyl 3-bromo-2-chloro-5-fluorobenzoate | 1805582-40-4. MilliporeSigma.

-

CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents.

-

1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm.

-

Chlorobenzoic acid, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

-

1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid|BLD Pharm.

-

Methyl 5-bromo-3-chloro-2-fluorobenzoate (CAS 1535973-93-3). Fluorochem.

-

Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate.

-

Methyl 2-bromo-5-chloro-3-fluorobenzoate (C8H5BrClFO2). PubChemLite.

-

Benzoic acid, 4-bromo-, methyl ester. NIST WebBook.

-

Methyl 2-bromo-3-chloro-5-fluorobenzoate (C8H5BrClFO2). PubChemLite.

-

Methyl 5-bromo-4-chloro-2-fluorobenzoate | 951884-02-9. ChemicalBook.

-

Benzoic acid methyl ester. SpectraBase.

-

3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0. Sigma-Aldrich.

-

3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462. PubChem.

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC.

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.

-

United States Patent. Googleapis.com.

-

Supplementary Information. The Royal Society of Chemistry.

-

Spectroscopy Data for Undergraduate Teaching. ERIC.

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.

-

3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0. Sigma-Aldrich.

-

Notes. Organic Syntheses Procedure.

-

Methyl 5-bromo-3-chloro-2-methylbenzoate (C9H8BrClO2). PubChemLite.

-

Benzoic acid, methyl ester. NIST WebBook.

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.

-

CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.

-

CAS No : 1269232-93-0 | Product Name : 3-Bromo-5-chloro-2-fluorobenzoic Acid.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

-

CAS 2242582-40-5. Sigma-Aldrich.

-

Methyl 3-bromo-5-fluorobenzoate, 98% 5 g | Buy Online. Thermo Scientific Chemicals.

Sources

- 1. Methyl 3-bromo-2-chloro-5-fluorobenzoate | 1805582-40-4 [sigmaaldrich.com]

- 2. 1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Methyl 3-bromo-2-chloro-5-fluorobenzoate | 1805582-40-4 [sigmaaldrich.com]

- 7. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Poly-halogenated Benzoate Ester Building Blocks: A Technical Guide for Drug Discovery

Topic: Poly-halogenated Benzoate Ester Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Poly-halogenated benzoate esters represent a dual-utility class of building blocks in modern medicinal chemistry. They serve two distinct but critical functions: (1) as activated intermediates (e.g., pentafluorophenyl esters) that facilitate rapid, racemization-free amide bond formation, and (2) as structural pharmacophores where the halogenated aromatic ring is retained in the final drug candidate to exploit halogen bonding (XB), modulate lipophilicity (LogP), or block metabolic hotspots. This guide provides a comprehensive technical analysis of these applications, supported by validated synthetic protocols and mechanistic insights.

Part 1: The "Activated" Building Block

Pentafluorophenyl (PFP) Esters in Amide Coupling

While N-hydroxysuccinimide (NHS) esters are standard, poly-halogenated phenols—specifically pentafluorophenol (Pfp-OH)—offer superior reactivity and stability profiles for difficult couplings, particularly in peptide synthesis and antibody-drug conjugate (ADC) linkers.

Mechanism of Action

The utility of PFP esters stems from the unique electronic properties of the pentafluorophenyl ring. The five fluorine atoms exert a powerful inductive electron-withdrawing effect, significantly lowering the pKa of the phenolic hydroxyl (pKa ~5.5 vs. ~10 for phenol). This makes the PFP-oxide a highly stable leaving group, while the bulky ortho-fluorines provide steric protection against unwanted hydrolysis during storage.

Key Advantage: Unlike acid chlorides, PFP esters are stable enough to be isolated and purified, yet reactive enough to aminolyze without additional catalysts.

Experimental Protocol: Synthesis of Fmoc-Amino Acid-OPfp Esters

Rationale: This protocol uses DCC (N,N'-dicyclohexylcarbodiimide) to couple an N-protected amino acid with Pfp-OH. The resulting ester is a stable, crystalline solid ready for downstream coupling.

Materials:

-

Fmoc-protected Amino Acid (1.0 equiv)

-

Pentafluorophenol (Pfp-OH) (1.1 equiv)

-

DCC (1.1 equiv)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Fmoc-amino acid and Pfp-OH in anhydrous EtOAc (0.1 M concentration) under an inert atmosphere (

). -

Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature minimizes racemization and suppresses the formation of N-acylurea side products.

-

Activation: Add DCC (1.1 equiv) in one portion.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2–4 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup: Filter off the DCU byproduct. Wash the filtrate with 5%

(2x), water (1x), and brine (1x). -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane to obtain the pure PFP ester.

Caption: Workflow for generating and utilizing PFP active esters. The stability of the PFP ester allows for isolation before the final coupling step.

Part 2: The "Structural" Building Block

Halogen Bonding and Metabolic Stability

When the poly-halogenated benzoate moiety is retained in the final molecule (often as a benzamide or aryl ether derived from the ester), it serves as a critical tool for Structure-Activity Relationship (SAR) optimization.

1. Halogen Bonding (XB) in Drug Design

Halogen atoms (Cl, Br, I) on an aromatic ring exhibit a region of positive electrostatic potential on their distal tip, known as the

-

Directionality: Unlike hydrogen bonds, halogen bonds are highly directional (C–X···Base angle

180°). -

Building Block Selection:

-

4-Iodobenzoates: Strongest XB donors; ideal for probing deep pockets with backbone carbonyls.

-

2,3,4,5-Tetrafluorobenzoates: The electron-withdrawing fluorines enhance the

-hole of heavier halogens (Br/I) placed at other positions, or act as weak H-bond acceptors themselves.

-

2. Metabolic Blocking

Poly-halogenation, particularly with fluorine and chlorine, effectively blocks metabolic soft spots.

-

Case Study: 2,6-Difluorobenzoyl moieties (found in benzoylurea insecticides like Diflubenzuron and experimental FtsZ inhibitors) utilize the 2,6-substitution pattern to sterically and electronically shield the carbonyl from hydrolytic enzymes, while the fluorines prevent ring oxidation.

Part 3: Synthetic Methodologies for Structural Scaffolds

Synthesizing sterically crowded or electron-deficient poly-halogenated esters requires more aggressive protocols than standard Fischer esterification.

Protocol: Acid Chloride Activation for Sterically Hindered Acids

Target: Synthesis of Methyl 2,6-difluoro-4-iodobenzoate (a scaffold for XB exploration). Challenge: The ortho-fluorines create steric hindrance and deactivate the carboxylate nucleophilicity.

Materials:

-

2,6-Difluoro-4-iodobenzoic acid

-

Oxalyl Chloride (

equiv) -

DMF (Catalytic, 2–3 drops)

-

Methanol (excess)

-

DCM (anhydrous)

Step-by-Step Methodology:

-

Activation: Suspend the benzoic acid derivative in anhydrous DCM under

. -

Catalysis: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species.

-

Chlorination: Add oxalyl chloride dropwise at 0°C. Gas evolution (

, -

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Critical: Residual oxalyl chloride will generate HCl in the next step, potentially causing side reactions.

-

Esterification: Redissolve the crude acid chloride in DCM and cool to 0°C. Add excess Methanol (or the specific alcohol building block) and Triethylamine (

equiv). -

Workup: Standard aqueous extraction (

, Brine).

Data Summary: Halogenated Benzoate Properties[1][2][3][4][5][6]

| Building Block | Electronic Effect ( | Steric Parameter ( | Primary Application |

| Pentafluorobenzoate | Strong EWG (Inductive) | High (Ortho F) | Activated Ester (PFP), Amide Coupling |

| 2,6-Difluorobenzoate | Moderate EWG | Moderate | Metabolic Blocker, Conformational Lock |

| 2,4,6-Trichlorobenzoate | Moderate EWG | Very High | CO Surrogate (via Formate), Steric Shield |

| 4-Iodobenzoate | Weak EWG | Low | Halogen Bonding (Strong |

Table 1: Comparison of common poly-halogenated benzoate building blocks based on electronic and steric properties.

Caption: Decision tree for selecting poly-halogenated benzoate building blocks based on medicinal chemistry objectives.

References

-

Comparison of Pentafluorophenyl Esters in Peptide Synthesis: Title: "Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions" Source: Survival Technologies URL:[Link]

-

Halogen Bonding in Drug Discovery: Title: "Halogen atoms in the modern medicinal chemistry: hints for the drug design" Source: Current Drug Targets (PubMed) URL:[Link]

-

Synthesis of 2,6-Difluorobenzamide Derivatives: Title: "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition" Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

-

2,4,6-Trichlorophenyl Formate as CO Surrogate: Title: "Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 2,4,6-Trichlorophenyl 3,4-Dihydronaphthalene-2-Carboxylate" Source: Organic Syntheses URL:[Link]

-

Metabolic Stability of Halogenated Drugs: Title: "The Role of Small Molecules Containing Fluorine Atoms" Source: Encyclopedia.pub URL:[Link]

Methyl 5-bromo-3-chloro-2-fluorobenzoate safety data sheet (SDS)

This technical guide provides an in-depth analysis of Methyl 5-bromo-3-chloro-2-fluorobenzoate , a highly specialized poly-halogenated building block used in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors and complex heterocycles.[1]

CAS Registry Number: 1535973-93-3 Chemical Class: Poly-halogenated Benzoate Ester Primary Application: Medicinal Chemistry / Scaffold Decoration[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

This compound is defined by its "orthogonal halogenation"—the presence of three distinct halogens (F, Cl, Br) on the benzene ring. This structural feature allows for regioselective functionalization , making it a premium scaffold for Fragment-Based Drug Discovery (FBDD).

Key Identifiers

| Parameter | Specification |

| IUPAC Name | Methyl 5-bromo-3-chloro-2-fluorobenzoate |

| CAS Number | 1535973-93-3 |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| SMILES | COC(=O)C1=C(F)C(Cl)=CC(Br)=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, THF; Insoluble in water |

Structural Reactivity Analysis

The strategic placement of halogens dictates the synthetic workflow:

-

C2-Fluorine (Ortho): Highly activated by the electron-withdrawing ester group.[1] Susceptible to SₙAr (Nucleophilic Aromatic Substitution) with amines or alkoxides.

-

C5-Bromine (Meta): The primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl and C-F.[1]

-

C3-Chlorine (Meta): Sterically crowded and electronically stable. Often acts as a blocking group or a site for late-stage functionalization using specialized ligands (e.g., Buchwald precatalysts).[1]

Hazard Assessment (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationships (SAR) of analogous poly-halogenated benzoates, the following hazard profile is established for handling in research environments.

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2][3][4] |

Toxicology Insights

-

Sensitization Potential: Halogenated benzylic derivatives can be sensitizers. While specific data for this isomer is limited, treat as a potential contact allergen.

-

Hydrolysis Risk: In vivo or environmental hydrolysis yields 5-bromo-3-chloro-2-fluorobenzoic acid , which is acidic and corrosive to mucous membranes.[1]

Safe Handling & Storage Protocol

Engineering Controls

-

Weighing: Must be performed inside a chemical fume hood or a powder containment enclosure to prevent inhalation of fine dust.

-

Atmosphere: Hygroscopic tendencies of esters require handling under dry nitrogen or argon if high purity is critical for catalytic cycles.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (≥ 0.11 mm) | Standard splash protection.[1] For prolonged immersion, use Laminate (PE/EVOH) due to the penetrative nature of halogenated aromatics in organic solvents. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if fine dust generation is possible. |

| Respiratory | N95 / P2 Mask | Required if handling >1g outside a fume hood. |

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Environment: Store under inert gas (Argon/Nitrogen).

-

Incompatibility: Keep away from strong bases (hydroxides), strong oxidizing agents, and reducing agents (hydrides).

Synthetic Utility & Experimental Workflow

The value of CAS 1535973-93-3 lies in its ability to undergo sequential, orthogonal transformations.[1]

Workflow: Orthogonal Functionalization

The following diagram illustrates the logical order of operations to maximize yield and selectivity.

Figure 1: Chemoselective functionalization strategy. The C2-Fluorine is typically displaced first (SₙAr) to prevent side reactions during the basic conditions of Suzuki coupling.[1]

Standard Protocol: SₙAr Displacement (C2-F)

Use Case: Installing an amine at the ortho-position.[1]

-

Preparation: Dissolve Methyl 5-bromo-3-chloro-2-fluorobenzoate (1.0 eq) in anhydrous DMSO or DMF (0.2 M).

-

Reagent Addition: Add the amine nucleophile (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq).

-

Note: Avoid strong alkoxides (NaOMe) to prevent transesterification or premature hydrolysis.

-

-

Reaction: Heat to 60–80°C monitoring by LCMS. The electron-withdrawing ester and halogens facilitate this displacement at moderate temperatures.[1]

-

Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO), then brine. Dry over MgSO₄.

Emergency Response Protocol

Figure 2: Immediate First Aid Response Steps.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51034462 (Acid Analog: 3-Bromo-5-chloro-2-fluorobenzoic acid).[1] Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Benzoates and SₙAr Reactions. Retrieved from [Link]

Sources

Methodological & Application

Optimizing Reaction Conditions for Nucleophilic Aromatic Substitution on Fluorobenzoates

An Application Guide for Researchers

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions specifically tailored to fluorobenzoate substrates. Moving beyond simple procedural lists, this document delves into the mechanistic principles that govern these transformations, offering a framework for rational reaction design and optimization. We will examine the critical interplay of nucleophile choice, solvent effects, base selection, and thermal conditions. Detailed, field-tested protocols and troubleshooting guides are provided to empower chemists to confidently and successfully employ this powerful C-O, C-N, and C-S bond-forming strategy in their synthetic endeavors.

Introduction: Why Fluorobenzoates are Privileged SNAr Substrates

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the direct functionalization of aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic system, displacing a suitable leaving group.[2][3]

Fluorobenzoates have emerged as exceptionally effective substrates for this transformation due to a unique confluence of electronic properties:

-

Ring Activation: The ester or carboxylate functionality of the benzoate acts as a potent electron-withdrawing group (EWG). When positioned ortho or para to the fluorine atom, this group powerfully activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate.[4][5][6] The more EWGs present, the milder the conditions required for the reaction to proceed.[3][4]

-

The Fluorine Advantage: In the context of SNAr, fluorine is a surprisingly excellent leaving group, often superior to heavier halogens (F > Cl > Br > I).[1][7] This counterintuitive reactivity stems from the mechanism's rate-determining step: the initial attack of the nucleophile.[2][8][9] Fluorine's intense electronegativity creates a highly polarized C-F bond, making the ipso-carbon exceptionally electrophilic and susceptible to attack. This powerful inductive effect lowers the activation energy of this first step, accelerating the overall reaction rate.[8][9]

This combination of properties makes the SNAr reaction on fluorobenzoates a highly reliable and versatile tool for constructing the aryl ether, arylamine, and aryl thioether linkages prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Addition-Elimination Mechanism: A Stepwise Path to Substitution

The SNAr reaction on a fluorobenzoate proceeds through a well-established two-step addition-elimination mechanism . Understanding this pathway is crucial for rationalizing the influence of various reaction parameters.

-

Nucleophilic Addition (Rate-Determining Step): The reaction begins with the nucleophile attacking the carbon atom bearing the fluorine leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][5][10] The stability of this complex is paramount. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the ortho or para benzoate's carbonyl group.[6][10]

-

Elimination & Re-aromatization (Fast Step): In the second, typically rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4][11]

Because the initial nucleophilic attack is the energetic bottleneck, factors that lower the energy of the Meisenheimer complex—such as strong electron-withdrawing groups and the high electronegativity of fluorine—will increase the overall reaction rate.[2][8]

Figure 1: The Addition-Elimination mechanism of SNAr on a fluorobenzoate.

Optimizing Key Reaction Parameters

The success of an SNAr reaction hinges on the careful selection of four key parameters: the nucleophile, solvent, base, and temperature.

The Nucleophile: Choosing the Right Attacking Group

A wide array of nucleophiles can be successfully employed in SNAr reactions with fluorobenzoates.

-

O-Nucleophiles: Alcohols and phenols are common, but they require deprotonation by a base to form the much more nucleophilic alkoxide or phenoxide species. The direct use of pre-formed sodium, potassium, or cesium alkoxides/phenoxides is also highly effective.[12]

-

N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., indoles, carbazoles) are excellent nucleophiles.[13] While they can sometimes react directly, their reactivity is often enhanced by the presence of a base to facilitate deprotonation or to act as an acid scavenger.

-

S-Nucleophiles: Thiols are potent nucleophiles and readily react with fluorobenzoates, typically after deprotonation to the corresponding thiolate.[1]

Causality: The choice of nucleophile directly impacts reaction kinetics. Stronger nucleophiles react faster and under milder conditions. For weak nucleophiles like neutral alcohols or amines, the addition of a suitable base is not merely optional—it is essential for generating a sufficiently reactive nucleophilic species.[7]

The Solvent: The Unsung Hero

Solvent choice is arguably one of the most critical factors for a successful SNAr reaction.

-

Polar Aprotic Solvents are Standard: Solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , and Acetonitrile (MeCN) are the gold standard.[12][13]

-

Mechanism of Action: These solvents excel because they effectively solvate the counter-cation (e.g., K⁺, Na⁺) of the nucleophile but poorly solvate the nucleophilic anion itself.[14] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining addition step.

-

Protic Solvents: Protic solvents like water or alcohols can significantly hinder the reaction. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically blocks and electronically deactivates it.[14][15] While specialized aqueous SNAr protocols exist, they often require additives like phase-transfer catalysts or surfactants.

The Base: Deprotonation and Acid Scavenging

Bases play a crucial role, particularly when using protic nucleophiles (alcohols, amines, thiols).

-

Primary Role: The base deprotonates the nucleophile to generate its more reactive conjugate base. The strength of the base should be matched to the acidity of the nucleophile (i.e., the pKa of the N-H, O-H, or S-H bond).

-

Common Choices:

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and widely used, especially for phenols and amines. Cesium carbonate is often more effective due to its higher solubility.

-

Hydroxides and Alkoxides (KOH, NaOH, NaOtBu): Stronger bases used for less acidic nucleophiles like aliphatic alcohols.[13]

-

Hydrides (NaH): A very strong, non-nucleophilic base excellent for generating alkoxides from alcohols in situ. Requires anhydrous conditions.[12]

-

-

Stoichiometry: At least one equivalent of base is required to deprotonate the nucleophile. An excess is often used to drive the reaction to completion and neutralize the hydrogen fluoride (HF) byproduct that is formed.

Temperature: Balancing Rate and Selectivity

The required reaction temperature is inversely proportional to the electronic activation of the fluorobenzoate.

-

Highly Activated Systems: Substrates with multiple EWGs (e.g., dinitrofluorobenzoates) can react at or even below room temperature.

-

Moderately Activated Systems: A typical fluorobenzoate will often require heating, with temperatures ranging from 80 °C to 150 °C being common.[12]

-

Optimization: It is always advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased incrementally. Excessively high temperatures can lead to decomposition and the formation of side products.

Summary of Typical Reaction Conditions

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) |

| O-Nucleophiles | Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 |

| Benzyl Alcohol | NaH, KOtBu | NMP, THF | 60 - 100[12] | |

| N-Nucleophiles | Aniline | K₂CO₃, DIPEA | DMSO, NMP | 100 - 150 |

| Morpholine | K₂CO₃, KOH | DMSO | 80 - 130[13] | |

| Indole | KOH | DMSO | 120 - 140[13][16] | |

| S-Nucleophiles | Thiophenol | K₂CO₃, Et₃N | DMF | 25 - 80 |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: O-Arylation - Synthesis of Methyl 4-phenoxybenzoate

This protocol details the synthesis of an aryl ether from methyl 4-fluorobenzoate and phenol, a classic example of an SNAr reaction with an O-nucleophile.

Figure 2: General experimental workflow for SNAr reactions.

Materials and Reagents:

-

Methyl 4-fluorobenzoate (1.0 equiv)

-

Phenol (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle

-

Silica gel for column chromatography

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-fluorobenzoate (e.g., 1.54 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask.

-

Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon) for 5 minutes.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the limiting reagent (methyl 4-fluorobenzoate) indicates completion. Typical reaction time is 4-8 hours.

-

Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold water (100 mL).

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water washes remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure methyl 4-phenoxybenzoate.

Troubleshooting:

-

No Reaction: Ensure reagents and solvent are anhydrous. K₂CO₃ can be flame-dried under vacuum before use. Confirm the reaction temperature is being reached.

-

Low Yield: The reaction may not have gone to completion; increase reaction time or temperature slightly (e.g., to 120 °C). Ensure efficient stirring. Incomplete extraction of the product from the aqueous phase can also lower yields.

Protocol 2: N-Arylation - Synthesis of Methyl 4-(morpholino)benzoate

This protocol demonstrates the coupling of a fluorobenzoate with a secondary amine, a common transformation in medicinal chemistry.

Materials and Reagents:

-

Methyl 4-fluorobenzoate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Other reagents as listed in Protocol 1.

Procedure:

-

Setup: To a dry round-bottom flask, add methyl 4-fluorobenzoate (1.54 g, 10.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent and Nucleophile Addition: Add anhydrous DMSO (20 mL) followed by morpholine (1.05 g, 12.0 mmol) via syringe.

-

Inert Atmosphere: Flush the system with an inert gas.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring.

-

Monitoring: Monitor by TLC or LC-MS for the consumption of the starting material. Typical reaction time is 6-12 hours.

-

Workup: Follow steps 6-10 as described in Protocol 1. Note that removing DMSO requires thorough washing with water during the workup.

Troubleshooting:

-

Reaction Stalls: For less nucleophilic amines, a stronger base like KOH or a more forcing solvent like NMP may be required.

-

Side Products: If decomposition is observed at 120 °C, reduce the temperature to 100 °C and allow for a longer reaction time.

Advanced Methods: Expanding the Scope

While classical thermal SNAr is robust, modern chemistry has introduced catalytic methods to perform these transformations under milder conditions or on less activated (electron-neutral or rich) fluoroarenes. These advanced methods are noteworthy for specialized applications:

-

Organic Superbase Catalysis: Strong, non-nucleophilic organic bases like t-Bu-P4 can catalyze the SNAr of even electron-rich aryl fluorides by activating both the nucleophile and the fluoroarene.[17][18]

-

Transition Metal Catalysis: Ruthenium and Rhodium complexes can coordinate to the arene ring, making it highly electron-deficient and activating it for nucleophilic attack, even without strong EWGs.[19][20]

-

Photoredox Catalysis: Organic photoredox catalysts can enable the SNAr of unactivated fluoroarenes under mild, light-mediated conditions by engaging in a cation radical-accelerated mechanism.[21]

These cutting-edge techniques demonstrate the ongoing evolution of SNAr chemistry, pushing the boundaries of what is possible in aromatic functionalization.

Conclusion

The nucleophilic aromatic substitution on fluorobenzoates is a powerful and predictable reaction, central to the synthesis of complex aromatic molecules. By understanding the underlying addition-elimination mechanism, chemists can rationally select and optimize the key parameters of nucleophile, solvent, base, and temperature to achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to harness the full potential of this essential transformation.

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (Master Organic Chemistry) [Link]

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (N/A) [Link]

-

Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (N/A) [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. (NIH) [Link]

-

Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF - ResearchGate. (ResearchGate) [Link]

-

Nucleophilic aromatic substitution - Wikipedia. (Wikipedia) [Link]

-

Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides - Sciencemadness.org. (Sciencemadness.org) [Link]

-

Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. (N/A) [Link]

-

Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis - RSC Publishing. (RSC Publishing) [Link]

-

From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry - RWTH Publications. (RWTH Aachen University) [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PubMed. (PubMed) [Link]

-

A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions | Semantic Scholar. (Semantic Scholar) [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (Chemistry Stack Exchange) [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (NIH) [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (KPU Pressbooks) [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (MDPI) [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. (NIH) [Link]

-

Advanced SNAr Reaction Guide | PDF | Chemical Process Engineering | Change - Scribd. (Scribd) [Link]

-

Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions - KoreaScience. (KoreaScience) [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (Chemistry Steps) [Link]

-

Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. - ResearchGate. (ResearchGate) [Link]

-

The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (Chemistry Steps) [Link]

-

Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. (ResearchGate) [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (N/A) [Link]

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (OpenStax) [Link]

-

Concerted nucleophilic aromatic substitutions - DASH - Harvard. (Harvard University) [Link]

-

Addition-Elimination at Aromatics (SNAR) - csbsju. (College of Saint Benedict and Saint John's University) [Link]

-

(PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - ResearchGate. (ResearchGate) [Link]

-

15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]

-

Directed nucleophilic aromatic substitution reaction. (N/A) [Link]

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. (ACS Publications) [Link]

-

(PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers - ResearchGate. (ResearchGate) [Link]

-

Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC. (NIH) [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]

-

One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (The Jacobson Group at The University of Utah) [Link]

-

(PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. (ResearchGate) [Link]

-

Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study - New Journal of Chemistry (RSC Publishing). (RSC Publishing) [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. sciencemadness.org [sciencemadness.org]

- 13. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]

- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 21. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of Methyl 5-bromo-3-chloro-2-fluorobenzoate to free acid

Efficient Hydrolysis of Methyl 5-bromo-3-chloro-2-fluorobenzoate to 5-bromo-3-chloro-2-fluorobenzoic Acid

Abstract

This document provides a detailed technical guide for the hydrolysis of Methyl 5-bromo-3-chloro-2-fluorobenzoate to its corresponding carboxylic acid, 5-bromo-3-chloro-2-fluorobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. We present two robust protocols—base-catalyzed (saponification) and acid-catalyzed hydrolysis—and delve into the mechanistic principles, reaction optimization, and analytical monitoring. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical resource for this specific transformation.

Introduction and Theoretical Background

5-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic building block.[1] Its synthesis from the corresponding methyl ester is a common yet crucial transformation. The hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol.[2] This process can be catalyzed by either acid or base.

1.1. Influence of Electronic Effects

The reactivity of the ester is significantly influenced by the electronic properties of the substituents on the aromatic ring. In this specific molecule:

-

Fluorine (ortho): The ortho-fluoro substituent is strongly electron-withdrawing via the inductive effect. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational studies have shown that fluoro-substitution can significantly accelerate ester hydrolysis rates.[3]

-

Chlorine (meta) & Bromine (para): The chloro and bromo groups are also electron-withdrawing through induction, further enhancing the carbonyl carbon's electrophilicity.

Collectively, these three halogen substituents render the ester carbonyl highly activated towards nucleophilic attack, suggesting that hydrolysis should proceed readily under standard conditions.

1.2. Mechanistic Overview

Two primary mechanisms are employed for ester hydrolysis: Base-Catalyzed (BAC2) and Acid-Catalyzed (AAC2).

-

Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester hydrolysis.[4] It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5][6][7] The reaction is effectively irreversible because the final step is the deprotonation of the newly formed carboxylic acid by the alkoxide, which drives the reaction to completion.[6][8][9] This mechanism is classified as BAC2, indicating it is a B ase-catalyzed, A cyl-oxygen c leavage, bimolecular reaction.[10]

-

Acid-Catalyzed Hydrolysis: This is a reversible process that follows the principle of microscopic reversibility for Fischer esterification.[11] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.[12] While effective, the equilibrium nature of the reaction often requires using a large excess of water to drive it towards the products.[2] This mechanism is termed AAC2: A cid-catalyzed, A cyl-oxygen c leavage, bimolecular .[4][13]

Experimental Protocols

This section details the step-by-step procedures for both base- and acid-catalyzed hydrolysis.

2.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| Methyl 5-bromo-3-chloro-2-fluorobenzoate | Round-bottom flasks |

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Magnetic stirrer with heating mantle |

| Tetrahydrofuran (THF), HPLC grade | Reflux condenser |

| Methanol (MeOH), HPLC grade | Thermometer / Temperature probe |

| Hydrochloric Acid (HCl), concentrated (37%) | pH meter or pH paper |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | Separatory funnel |

| Ethyl Acetate (EtOAc), ACS grade | Buchner funnel and filter flask |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Deionized Water | Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the preferred and most common method due to its high efficiency and irreversibility.[4][14]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-3-chloro-2-fluorobenzoate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). A typical concentration is 0.2-0.5 M.

-

Addition of Base: Add Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.5 eq) to the solution. Using an aqueous solution of the base is often convenient.[15]

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50°C to increase the reaction rate. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 2-6 hours.

-

Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If THF was used, remove it under reduced pressure using a rotary evaporator.

-

Workup - Neutralization and Extraction: Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or 6M HCl with vigorous stirring until the pH is ~1-2. The carboxylic acid product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified 5-bromo-3-chloro-2-fluorobenzoic acid under vacuum to a constant weight.

Workflow Diagram: Base-Catalyzed Hydrolysis

Caption: Workflow for the saponification of the ester to the free acid.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, though often slower and requiring harsher conditions than saponification.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add Methyl 5-bromo-3-chloro-2-fluorobenzoate (1.0 eq).

-

Addition of Acid: Add a mixture of water and a strong acid catalyst. A common mixture is aqueous sulfuric acid (e.g., 20-50% v/v H₂SO₄ in H₂O) or a mixture of acetic acid and aqueous HCl.

-

Reaction: Heat the mixture to reflux (typically 90-110°C) with vigorous stirring. The reaction is often slower than saponification and may require 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Cooling and Precipitation: Once the reaction is complete, cool the mixture in an ice bath. The carboxylic acid product, being less soluble in the cold acidic aqueous medium, should precipitate. If it does not, pouring the reaction mixture into a larger volume of ice water will often induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water to remove the acid catalyst and any water-soluble impurities.

-

Purification (Optional): If the product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may be necessary.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Reaction Monitoring and Analysis

Effective reaction monitoring is crucial for determining the endpoint and maximizing yield.

-

Thin Layer Chromatography (TLC): A simple and rapid method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting ester will have a higher Rf value than the more polar carboxylic acid product, which will often remain near the baseline.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the disappearance of the starting material and the appearance of the product, confirming the mass of each.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the carboxylic acid proton (a broad singlet, typically >10 ppm).[16]

Mechanistic Diagrams

Base-Catalyzed (BAC2) Mechanism ```dot

// Structures ester [label=<

MeOO || C | Ar

];

hydroxide [label=

intermediate [label=<

O- | MeO-- C --OH | Ar

, labeljust="l"];

acid_alkoxide [label=<

HOO + MeO- || C | Ar

];

final_products [label=<

-OO + MeOH || C | Ar

];

// Edges {ester, hydroxide} -> intermediate [label="1. Nucleophilic Attack"]; intermediate -> acid_alkoxide [label="2. Elimination of\nMethoxide"]; acid_alkoxide -> final_products [label="3. Irreversible\nProton Transfer", color="#EA4335"];

// Invisible nodes for alignment node [style=invis]; p1 [group=g1]; p2 [group=g2]; p3 [group=g3]; p4 [group=g4]; p5 [group=g5]; hydroxide -> p1 -> intermediate -> p2 -> acid_alkoxide -> p3 -> final_products; }

Caption: The AAC2 mechanism for acid-catalyzed ester hydrolysis.

Summary and Troubleshooting

| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |

| Catalyst | NaOH, LiOH | H₂SO₄, HCl |

| Stoichiometry | Stoichiometric (or excess) base required | Catalytic acid |

| Reversibility | Irreversible | Reversible |

| Temperature | Room Temperature to mild heat (40-50°C) | High heat (Reflux, >90°C) |

| Reaction Time | Generally faster (2-6 h) | Generally slower (12-24 h) |

| Pros | Fast, high-yielding, irreversible | Simple workup if product crystallizes directly |

| Cons | Requires careful pH adjustment for product isolation | Reversible, harsh conditions, potential side reactions |

| Problem | Possible Cause & Solution |

| Incomplete Reaction | (Base): Insufficient base. Add more NaOH/LiOH. (Acid): Reaction has not reached equilibrium or needs more time/higher temp. (Both): Poor solubility. Add more co-solvent (THF, MeOH). |

| Product does not precipitate upon acidification | Product may be too soluble. Extract the acidified aqueous layer with an organic solvent (e.g., Ethyl Acetate), then dry and evaporate the organic layer. |

| Low Yield | Product loss during workup. Ensure complete precipitation by chilling the solution thoroughly. Minimize washes or use saturated brine to reduce aqueous solubility during extraction. |

| Oily product instead of solid | Impurities present. Re-dissolve in base, wash with organic solvent, and re-precipitate. Alternatively, purify the crude product by column chromatography or recrystallization. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). [17]* Handling Reagents: Both concentrated acids (H₂SO₄, HCl) and strong bases (NaOH) are highly corrosive. Handle them with extreme care inside a chemical fume hood. [18][19]* Halogenated Aromatics: Halo-aromatic compounds should be handled with care as they can be irritants and have unknown long-term toxicity. Avoid inhalation of dust or vapors and prevent skin contact. [20][21]* Quenching and Acidification: The neutralization of a basic reaction mixture with strong acid is exothermic. Perform this step slowly and in an ice bath to control the temperature.

-

Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

-

The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Science Publishing. [Link]

-

Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. brainly.com. [Link]

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

-

Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]

-

What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. [Link]

-

Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B: Physical Organic. [Link]

-

Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Toppr. [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

-

Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

-

TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh. [Link]

-

Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

-

Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

-

A rapid spectrophotometric method for the determination of esterase activity. PubMed. [Link]

-

Saponification of Esters. Organic Chemistry Tutor. [Link]

-

Saponification: Definition, Examples, Mechanism, & Application. Chemistry Learner. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Aromatic 150 - SAFETY DATA SHEET. Aglayne Inc. [Link]

-

LESS Medium, Safety Data Sheet, English. Neogen. [Link]

-

Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

-

SAFETY DATA SHEET Material - Identity: AROMATIC 100. Sea Hawk Paints. [Link]

-

SAFETY DATA SHEET - Aromatic Concentrate. Vitol. [Link]

- Process for the preparation of halo-aliphatic esters of carboxylic acids.

-

Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México. [Link]

-

Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]

-

The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. PubMed. [Link]

-

ester hydrolysis problem. Reddit. [Link]

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office. [Link]

-

3-Bromo-5-chloro-2-fluorobenzoic acid. PubChem. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

Sources

- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. homework.study.com [homework.study.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Saponification: Definition, Examples, Mechanism, & Application [chemistrylearner.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. brainly.com [brainly.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 17. neogen.com [neogen.com]

- 18. seahawkpaints.com [seahawkpaints.com]

- 19. vitol.com [vitol.com]

- 20. aglayne.com [aglayne.com]

- 21. benchchem.com [benchchem.com]

Application Note: Strategic C-N Coupling of Methyl 5-bromo-3-chloro-2-fluorobenzoate

Abstract & Strategic Overview

The functionalization of Methyl 5-bromo-3-chloro-2-fluorobenzoate presents a classic "Chemoselectivity Triangle" challenge common in modern drug discovery, particularly for kinase inhibitor synthesis. This substrate contains three distinct electrophilic sites and a base-sensitive ester, requiring a precisely tuned catalytic system to achieve high yield and purity.

The Challenge:

-

Target Reactivity (C5-Br): The oxidative addition of Pd(0) to the C-Br bond is the desired pathway.

-

Competitive Inhibition (C3-Cl): While less reactive than bromide, the C-Cl bond can compete for the catalyst, especially with highly active ligands (e.g., highly electron-rich alkylphosphines) or at elevated temperatures.

-

Background SNAr (C2-F): The fluorine at C2 is electronically activated by the ortho-ester and para-halogens. Use of strong bases (e.g., NaOtBu) or nucleophilic amines can trigger nucleophilic aromatic substitution (SNAr) at this position, or hydrolysis of the methyl ester.

The Solution: This protocol utilizes a Weak-Base / High-Activity Ligand strategy. By employing Cesium Carbonate (Cs2CO3) instead of alkoxides, we suppress SNAr and ester cleavage. To compensate for the lower basicity, we employ Third-Generation Buchwald Precatalysts or specific biaryl phosphines (BrettPhos/Xantphos) that facilitate transmetallation and reductive elimination under milder thermal conditions.

Chemoselectivity Analysis & Mechanism

To ensure reproducibility, researchers must understand the electronic landscape of the substrate.

Reactivity Map

The following diagram illustrates the competing reactive sites and the required selectivity profile.

Caption: Figure 1. Electrophilic landscape of the substrate. Green indicates the desired reaction pathway; Red indicates side-reactions controlled by base selection.

Critical Parameter: The Base Effect

Standard Buchwald conditions often use Sodium tert-butoxide (NaOtBu). Do NOT use NaOtBu for this substrate.

-

Risk 1: NaOtBu can transesterify the methyl ester to a tert-butyl ester or cause hydrolysis if trace water is present.

-

Risk 2: The tert-butoxide anion is basic enough to promote the displacement of the activated C2-Fluorine via SNAr, particularly if the amine partner is slow to react.

Standard: Use anhydrous Cs2CO3 (Cesium Carbonate) or K3PO4 (Potassium Phosphate Tribasic). These bases are strong enough to deprotonate the Pd-bound amine complex but weak enough to preserve the ester and fluoride.

Recommended Protocols

Protocol A: Primary Alkyl Amines & Anilines (High Activity)

Best for: Unhindered primary amines, anilines, and maximizing conversion at lower temperatures.

Reagents:

-

Catalyst: Pd2(dba)3 (1-2 mol%) or BrettPhos Pd G3/G4 Precatalyst.

-

Ligand: BrettPhos (2-4 mol%) (Excellent for primary amines, high turnover).

-

Base: Cs2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane (Anhydrous).

-

Concentration: 0.15 M – 0.2 M.

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active N2 flow, charge an oven-dried reaction vial with the aryl bromide (1.0 equiv), BrettPhos (2-4 mol%), and Pd2(dba)3 (1-2 mol%).

-

Note: If using G3/G4 precatalyst, omit separate Pd source and ligand.

-

-

Base Addition: Add anhydrous, finely ground Cs2CO3 (2.0 equiv).

-

Solvent/Amine: Seal the vial. Inject anhydrous 1,4-Dioxane followed by the Amine (1.2 equiv).

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Why 80°C? High enough to drive the catalytic cycle with carbonate base, but low enough to prevent C-Cl insertion (which typically requires >100°C with this ligand class).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Amides, Carbamates & Heterocycles (High Stability)

Best for: Coupling amides (Goldberg-like conditions) or if BrettPhos fails.

Reagents:

-

Catalyst: Pd(OAc)2 (2 mol%).

-

Ligand: Xantphos (3 mol%).

-

Base: Cs2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene.[1]

Why Xantphos? The large bite angle of Xantphos favors reductive elimination, which is often the rate-determining step for amides. It is also exceptionally selective for Br over Cl.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or poor selectivity.

Caption: Figure 2. Optimization logic flow. SM = Starting Material.

Data Summary: Ligand & Base Performance Matrix

| Variable | Recommendation | Rationale for this Substrate |

| Base | Cs2CO3 | Critical. Prevents ester hydrolysis and suppresses SNAr at C2-F. |

| Base (Alt) | K3PO4 | Alternative weak base if Cs2CO3 is unavailable. |

| Base (Avoid) | NaOtBu, KOtBu | Causes ester transesterification and promotes SNAr. |

| Ligand 1 | BrettPhos | First choice for primary amines.[2][3] High activity allows milder temps (80°C). |

| Ligand 2 | Xantphos | First choice for amides or if C-Cl insertion is observed. High Br/Cl selectivity. |

| Solvent | 1,4-Dioxane | Good solubility for catalyst; allows higher reflux temp than THF if needed. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[3] Journal of the American Chemical Society, 130(41), 13552–13554.

-

Benvenuto, A., et al. (2016). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters. The Journal of Organic Chemistry. (Base effect reference).

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-3-chloro-2-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-3-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of this important chemical intermediate.

Synthesis Overview

The most common and direct route for the synthesis of Methyl 5-bromo-3-chloro-2-fluorobenzoate is the esterification of its corresponding carboxylic acid, 5-bromo-3-chloro-2-fluorobenzoic acid. This transformation can be effectively achieved through several methods, with the most prevalent being the Fischer esterification and the use of thionyl chloride. Each method has its own set of advantages and challenges, which will be addressed in this guide.

Technical Support Center: Purification of Methyl 5-bromo-3-chloro-2-fluorobenzoate

Executive Summary

Methyl 5-bromo-3-chloro-2-fluorobenzoate is a highly functionalized halogenated aromatic ester, frequently utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1]

The Core Challenge:

Due to the disruption of crystal lattice packing by multiple halogen atoms (F, Cl, Br), this compound often exhibits "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct crystallization.[2] It frequently exists as a supercooled liquid or a low-melting solid (

This guide provides two validated workflows:

-

The Solidification Route: For users requiring high-purity crystalline solids (recovering from oiling out).

-

The Oil Route: For users accepting the oil phase but requiring high chemical purity via chromatography.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, assess your crude material against this decision matrix.

| Observation | Likely Cause | Recommended Action |

| Sticky Yellow/Orange Oil | Trace solvent or regioisomer impurities lowering | Protocol A (Seeding & Oiling-Out Mitigation) |

| Dark Tar / Sludge | Polymerization or high residual acid content.[1] | Protocol B (Flash Chromatography) |

| Cloudy Emulsion | Trapped water or inorganic salts. | Aqueous workup (DCM extraction) |

Workflow Visualization

Figure 1: Decision logic for selecting the appropriate purification pathway based on the physical state of the crude intermediate.[1]

Part 2: Protocol A – Crystallization (Combating "Oiling Out")

Objective: Force the transition from a supercooled oil to a crystalline solid. Mechanism: Halogenated benzoates often "oil out" because the liquid-liquid coexistence curve lies above the solubility curve. We must bypass the metastable oil phase using a Slow-Cooling + Seeding strategy.[1]

Materials

-

Solvent (Good): Methanol (MeOH) or Isopropanol (IPA).

-

Antisolvent (Poor): Water or chilled Hexanes.

-

Seed Crystals: A tiny amount of pure solid (if available) or scratch the glass.

Step-by-Step Procedure

-

Dissolution (Critical):

-

Dissolve the crude oil in the minimum amount of warm MeOH (

). -

Note: Do not boil. High heat promotes thermal decomposition of halogenated esters.

-

-

Filtration:

-

While warm, filter through a 0.45

PTFE syringe filter to remove insoluble dust (nucleation sites for oil droplets).

-

-

The "Cloud Point" Approach:

-

Add water (antisolvent) dropwise to the warm stirring solution until a faint turbidity (cloudiness) persists.

-

Stop immediately. Add 1-2 drops of MeOH to clear it back to a single phase.[1]

-

-

Seeding & Cooling:

-

Cool the solution slowly to Room Temperature (RT).

-

Crucial Step: If oil droplets appear, reheat slightly until clear, add a seed crystal, and cool slower (e.g., wrap the flask in foil/cotton).

-

Why? Rapid cooling pushes the system into the "oiling out" zone (LLPS). Slow cooling keeps it in the metastable zone where nucleation dominates.

-

-

Isolation:

-

Once solids form at RT, move to

(fridge) for 4 hours. -

Filter via vacuum (Buchner funnel). Wash with cold 10% MeOH/Water.

-

Part 3: Protocol B – Flash Chromatography (The "Oil" Route)

Objective: Purify the compound as an oil if crystallization fails or if the melting point is naturally below ambient temperature. Mechanism: Separation based on polarity differences between the tri-halogenated ester and impurities (unreacted acid/phenol).

Stationary Phase & Eluent

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Eluent System: Petroleum Ether (PE) / Ethyl Acetate (EtOAc).[3]

Gradient Table

| Volume (CV) | % EtOAc in PE | Target Component |

| 0 - 2 | 0% (Pure PE) | Non-polar byproducts (alkanes) |

| 2 - 5 | 2% | Methyl 5-bromo-3-chloro-2-fluorobenzoate |

| 5 - 8 | 10% | Unreacted Acid / Polar impurities |

Procedure

-

Load: Dissolve crude oil in minimum DCM/Hexane (1:1). Load onto the column.

-

Elute: Run the gradient shown above.

-

Monitor: The tri-halogenated ester is relatively non-polar due to the "masking" effect of the halogens. It will elute early (typically

in 10:1 PE/EtOAc). -

Concentrate: Rotovap at

.-

Tip: To remove residual solvent traces (which cause oiling), dry under high vacuum (< 1 mbar) for 12 hours. This often induces spontaneous solidification.

-

Part 4: Troubleshooting & FAQs

Q1: Why does my product separate as a yellow oil at the bottom of the flask during crystallization?